N,N-Diethylphosphinan-1-amine
Description
N,N-Diethylphosphinan-1-amine is a phosphorus-containing amine characterized by a phosphinan ring (a six-membered ring with one phosphorus atom) and diethyl substituents on the nitrogen atom. This compound is structurally unique due to the combination of a phosphacycle backbone and alkylamine functionality. Phosphorus-containing amines are often employed as ligands in transition-metal catalysis due to their electron-donating properties and tunable steric bulk .
Properties
CAS No. |
23783-35-9 |
|---|---|
Molecular Formula |
C9H20NP |
Molecular Weight |
173.24 g/mol |
IUPAC Name |
N,N-diethylphosphinan-1-amine |
InChI |
InChI=1S/C9H20NP/c1-3-10(4-2)11-8-6-5-7-9-11/h3-9H2,1-2H3 |
InChI Key |
WZQKYUWWPYGVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylphosphinan-1-amine typically involves the reaction of diethylamine with a suitable phosphine precursor. One common method is the reaction of diethylamine with chlorophosphine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethylphosphinan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure proper solubility and reaction kinetics
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Diethylphosphinan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is explored for its potential in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of N,N-Diethylphosphinan-1-amine involves its interaction with molecular targets through its phosphine and amine groups. These functional groups enable the compound to act as a nucleophile, participating in various chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal ions, which are crucial for its applications in catalysis and coordination chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N,N-Diethylphosphinan-1-amine , we compare it with structurally and functionally related phosphorus- and nitrogen-containing compounds. Key differences lie in substituent groups, phosphorus bonding environments, and applications.
Table 1: Structural and Functional Comparison
*Hypothetical data inferred from analogs.
Structural Differences
- Phosphorus Environment: this compound contains a phosphorus atom within a six-membered ring, offering geometric constraints and electronic modulation. In contrast, N,N-Bis(diphenylphosphino)amine features two phosphorus atoms directly bonded to nitrogen, creating a bidentate ligand structure . N,N-Diethyl-3,3-diphenylpropan-1-amine lacks phosphorus but shares the diethylamine motif, emphasizing the role of bulky aryl groups in steric effects .
- Substituent Effects: Diethyl groups in this compound enhance solubility in nonpolar solvents compared to the diphenyl groups in N,N-Bis(diphenylphosphino)amine, which increase steric bulk and electron-withdrawing effects .
Research Findings and Challenges
- Synthetic Challenges: The incorporation of phosphorus into amine backbones (e.g., this compound) requires precise control to avoid side reactions, such as oxidation or ring-opening . High-yield synthesis of N,N-Bis(diphenylphosphino)amine demands air-free conditions to prevent phosphine oxidation .
Emerging Trends :
- Hybrid phosphorus-nitrogen ligands are gaining attention for their ability to stabilize reactive metal centers in green chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
